molecular formula C21H15F2N3O2 B11115053 4-fluoro-N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

4-fluoro-N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11115053
M. Wt: 379.4 g/mol
InChI Key: MCQLWDDSWCPTCV-ZMOGYAJESA-N
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Description

4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties. Schiff bases are formed by the condensation reaction between an aldehyde and a primary or secondary amine. This particular compound is characterized by the presence of fluorine atoms and a hydrazinecarbonyl group, which contribute to its unique chemical behavior .

Preparation Methods

The synthesis of 4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents used. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function . The presence of fluorine atoms and the hydrazinecarbonyl group contribute to its binding affinity and specificity for these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of fluorine atoms and hydrazinecarbonyl groups. the specific substitution patterns and the nature of the substituents can influence their chemical behavior and applications.

Properties

Molecular Formula

C21H15F2N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H15F2N3O2/c22-17-8-4-14(5-9-17)13-24-26-21(28)16-2-1-3-19(12-16)25-20(27)15-6-10-18(23)11-7-15/h1-13H,(H,25,27)(H,26,28)/b24-13+

InChI Key

MCQLWDDSWCPTCV-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

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